Selenocystine (CAS 29621-88-3) is a diselenide-bridged amino acid that serves as the oxidized, stable dimer of the highly reactive amino acid selenocysteine . In industrial and research procurement, it is primarily sourced as a highly bioavailable, redox-active selenium delivery vehicle for cell culture media, enzymatic assays, and solid-phase peptide synthesis . Unlike its sulfur counterpart, cystine, selenocystine possesses a significantly lower redox potential, allowing it to be rapidly reduced by intracellular thiols and disulfide reductases into monomeric selenocysteine . This controlled intracellular reduction makes it an optimal precursor for the biosynthesis of critical selenoenzymes, such as glutathione peroxidase (GPx) and thioredoxin reductase, providing a stable, weighable solid that circumvents the extreme air-sensitivity of monomeric selenocysteine .
Substituting Selenocystine with cheaper or more common alternatives fundamentally alters cellular metabolism and redox chemistry. Replacing it with its sulfur analog, cystine, eliminates the unique catalytic electron-transfer capabilities dictated by the weaker Se-Se and Se-H bonds, rendering the substituted material useless for GPx-mimetic applications or true selenoprotein synthesis [1]. If inorganic sodium selenite is used as a substitute, buyers must account for a completely different cellular uptake mechanism; selenite bypasses the xCT (SLC7A11) antiporter and often induces acute oxidative stress and cytotoxicity at much lower concentrations [2]. Conversely, substituting with organic L-selenomethionine results in non-specific, random incorporation into proteins in place of methionine, which sequesters the selenium and drastically reduces its availability for the targeted enzymatic cleavage required to synthesize functional glutathione peroxidase[1].
When formulating media or supplements for selenoprotein expression, the choice of selenium precursor dictates the yield of active enzyme. In V79 cell models, L-selenocystine demonstrated vastly superior bioavailability for specific enzymatic integration compared to both organic and inorganic benchmarks. At 30 μM, L-selenocystine produced a 4.2-fold increase in GPx activity[1]. In contrast, L-selenomethionine only achieved a 1.8-fold increase due to non-specific protein sequestration, and sodium selenite peaked at a 2.2-fold increase at 15 μM before causing a sharp decrease in activity due to acute cytotoxicity [1].
| Evidence Dimension | Fold-increase in Glutathione Peroxidase (GPx) activity |
| Target Compound Data | 4.2-fold increase (at 30 μM) |
| Comparator Or Baseline | L-Selenomethionine (1.8-fold) and Sodium Selenite (2.2-fold peak at 15 μM) |
| Quantified Difference | 2.3x higher GPx induction than selenomethionine; nearly 2x higher than selenite without the associated acute cytotoxicity drop-off. |
| Conditions | Cultured V79 cells, measured via cellular selenium-dependent GPx activity assay. |
Procuring selenocystine ensures maximum targeted selenoprotein synthesis and enzyme activity without the off-target toxicity and non-specific sequestering seen with cheaper selenium supplements.
For applications requiring electron transfer or redox catalysis, selenocystine cannot be substituted by cystine due to fundamental thermodynamic differences. The standard electrode potential of the selenocysteinyl/selenocysteine couple is +0.43 V at pH 7, which is nearly 0.5 V lower than the cysteinyl/cysteine couple (+0.92 V at pH 7)[1]. Furthermore, the bond dissociation energy (BDE) of the Se-H bond formed upon reduction is approximately 310 kJ/mol, significantly weaker than the S-H bond in cysteine (365 kJ/mol) [1]. This allows selenocystine derivatives to mediate one-electron reductions by two-electron reductants, a catalytic feat impossible for sulfur analogs.
| Evidence Dimension | Standard electrode potential (pH 7) and Bond Dissociation Energy (BDE) |
| Target Compound Data | E°' = +0.43 V; Se-H BDE = ~310 kJ/mol |
| Comparator Or Baseline | Cystine/Cysteine: E°' = +0.92 V; S-H BDE = ~365 kJ/mol |
| Quantified Difference | 0.49 V lower redox potential and 55 kJ/mol weaker bond dissociation energy. |
| Conditions | Electrochemical measurement at pH 7; thermodynamic calculation of bond dissociation. |
Buyers sourcing materials for redox mimetics, biosensors, or specialized electron-transfer catalysts must select selenocystine, as cystine lacks the thermodynamic profile to catalyze these specific reactions.
In specialized cell culture models, particularly those studying ferroptosis or utilizing cysteine-free media, the cellular uptake pathway of the selenium source is critical. Research demonstrates that in cysteine-free media (which depletes cellular reducing capacity), supplementing with L-selenocystine at 100 nM successfully rescues GPX4 and GPX1 expression via the xCT pathway even in PRDX6 knockout cells [1]. In stark contrast, sodium selenite supplementation completely fails to rescue GPX4 expression under these exact same depleted conditions, rendering it an unusable selenium source when intracellular reducing activity is compromised [1].
| Evidence Dimension | Rescue of GPX4 expression in Cys-free media (PRDX6 KO cells) |
| Target Compound Data | Successful GPX4 rescue at 100 nM |
| Comparator Or Baseline | Sodium selenite (Failed to rescue at up to 100 nM) |
| Quantified Difference | Absolute functional divergence: Selenocystine restores enzyme expression while selenite fails entirely. |
| Conditions | Cysteine-free cell culture media, PRDX6 KO cells, 100 nM supplementation. |
For researchers modeling ferroptosis or utilizing highly controlled, depleted media environments, selenocystine is a mandatory procurement item because inorganic selenite cannot utilize the necessary xCT transport mechanisms.
While monomeric selenocysteine is the active biological species, it is highly unstable in ambient air, rapidly oxidizing and complicating accurate dosing and storage. L-Selenocystine (the oxidized dimer) solves this manufacturability flaw. Commercial L-Selenocystine maintains chemical stability for weeks at ambient temperatures during shipping and remains stable for months to years when stored at -20°C . Upon introduction to biological systems or reducing agents (like DTT or GSH), the diselenide bond is efficiently cleaved to yield the active monomer .
| Evidence Dimension | Shelf-life and oxidative stability |
| Target Compound Data | Stable for weeks at room temperature; months/years at -20°C |
| Comparator Or Baseline | Monomeric Selenocysteine (Rapidly oxidizes in air, highly unstable) |
| Quantified Difference | Transition from an unmanageable, highly reactive monomer to a commercially stable, weighable solid dimer. |
| Conditions | Standard ambient shipping and laboratory cold storage. |
Procurement teams must purchase the dimerized form (selenocystine) rather than the monomer to ensure inventory longevity, reproducible assay dosing, and avoidance of rapid degradation.
Because L-selenocystine provides superior, targeted induction of glutathione peroxidase (GPx) compared to selenomethionine and avoids the acute cytotoxicity spikes of sodium selenite, it is the preferred organic selenium supplement for advanced, serum-free mammalian cell culture media[1].
Given its specific uptake via the SLC7A11/xCT antiporter and its ability to rescue GPX4 expression in cysteine-depleted environments where selenite fails, selenocystine is a critical reagent for oncology and neurodegeneration researchers studying ferroptosis and cellular selenium mobilization[2].
Due to its remarkably low redox potential (+0.43 V at pH 7) and weak Se-H bond dissociation energy compared to cystine, selenocystine is utilized as a core building block or benchmark in the development of low-molecular-weight GPx mimetics and electron-transfer catalysts[3].
As a stable, weighable solid that resists the rapid ambient oxidation seen in monomeric selenocysteine, L-selenocystine is procured as the standard precursor for synthesizing custom seleno-peptides, where the diselenide bond can be selectively reduced post-cleavage .
Acute Toxic;Health Hazard;Environmental Hazard